molecular formula C10H19N3O5S B2931329 N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide CAS No. 2415553-00-1

N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2931329
CAS No.: 2415553-00-1
M. Wt: 293.34
InChI Key: JUCRYWGGXBYJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide is a chemical compound with a complex structure that includes a piperidine ring, a methanesulfonyl group, a methoxy group, and an ethanediamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first functionalized with a methanesulfonyl group, followed by the introduction of a methoxy group. Finally, the ethanediamide moiety is added through a reaction with ethanediamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide

  • N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide

Uniqueness: N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N'-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O5S/c1-18-10(7-12-9(15)8(11)14)3-5-13(6-4-10)19(2,16)17/h3-7H2,1-2H3,(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCRYWGGXBYJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.